7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one method involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine” is represented by the empirical formula C6H3BrIN3 . Its molecular weight is 323.92 .Scientific Research Applications
Antibacterial and Antioxidant Applications
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has been studied for its potential antibacterial and antioxidant properties. Variya et al. (2019) synthesized derivatives of this compound and found them to exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, comparing favorably to the standard drug streptomycin. Additionally, these compounds demonstrated moderate to good antioxidant properties, with some showing significant scavenging activity for the DPPH radical (Variya, Panchal, & Patel, 2019).
Heterocyclic Synthesis
This compound is used as a precursor in the synthesis of various heterocyclic compounds. Abdel‐Latif et al. (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for constructing new polyheterocyclic ring systems, demonstrating its utility in creating diverse chemical structures with potential biological activity (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Insecticide Intermediates
This compound is also important in the synthesis of intermediates for insecticides. Niu Wen-bo (2011) described the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, a new insecticide. The method involved bromination and hydrolysis processes, highlighting the role of this compound derivatives in developing agricultural chemicals (Wen-bo, 2011).
Pharmaceutical and Biomedical Applications
Finally, 1H-pyrazolo[3,4-b]pyridines, a group that includes this compound, have significant biomedical applications. Donaire-Arias et al. (2022) provided a comprehensive analysis of these compounds, covering their diversity, synthesis methods, and biomedical applications. This review underscores the potential of these compounds in various biomedical fields, including drug development (Donaire-Arias et al., 2022).
Properties
IUPAC Name |
7-bromo-5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLGXCXYVNOQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Cl)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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